![molecular formula C16H19FN8OS B2828083 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 898414-60-3](/img/structure/B2828083.png)

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

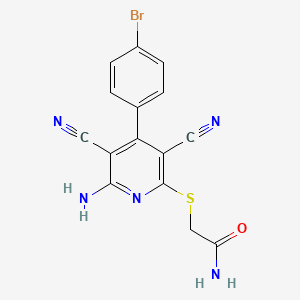

The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including two ethylamino groups, a triazolo[4,3-a][1,3,5]triazin ring, a thio group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The triazolo[1,2,4]triazin ring is a fused ring system that includes two nitrogen atoms in each ring . The ethylamino groups are likely to be attached to the 5 and 7 positions of this ring. The thio group is attached to the 3 position of the ring and is linked to the acetyl group, which is further connected to the fluorophenyl group .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

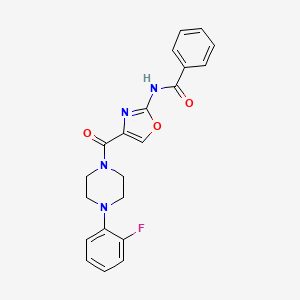

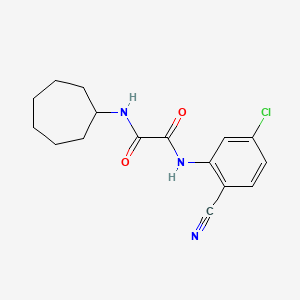

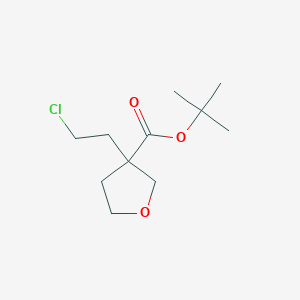

The compound of interest, due to its complex heterocyclic structure, is related to various research domains focusing on the synthesis and evaluation of heterocyclic compounds for biological activities. Studies have demonstrated the utility of similar heterocyclic compounds in various biological applications, including insecticidal, antimicrobial, and antiviral activities.

Insecticidal Assessment : Research has explored the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a][1,3,5]triazinium derivatives, for their potential insecticidal properties. For instance, a study by Fadda et al. (2017) focused on the synthesis of new heterocycles as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the relevance of such compounds in pest control strategies (Fadda et al., 2017).

Antiviral Activity : The antiviral properties of heterocyclic compounds similar to the compound have been studied, with a focus on influenza A (H1N1) virus and potentially other viral pathogens. Demchenko et al. (2020) synthesized derivatives of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide, showing significant antiviral activity against the influenza A virus H1N1, highlighting the potential of such compounds in the development of new antiviral drugs (Demchenko et al., 2020).

Antimicrobial and Anticancer Activities : The synthesis of novel heterocyclic compounds has also been directed towards evaluating their antimicrobial and anticancer activities. Various studies have reported the synthesis of compounds with potential biological activities, including antimicrobial and anticancer effects. For example, the work by Riyadh et al. (2011) on the synthesis of substituted pyrazoles and other heterocyclic compounds demonstrated both antitumor and antimicrobial activities, which suggests the broad therapeutic potential of such chemical frameworks (Riyadh, 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with thePCAF bromodomain . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of regulating gene expression.

Mode of Action

It is suggested that it could potentially act as aninhibitor of the PCAF bromodomain . Inhibition of this domain can disrupt its interaction with acetylated lysines, thereby potentially affecting gene expression.

Biochemical Pathways

Given its potential role as a pcaf bromodomain inhibitor, it could be involved in the regulation ofgene expression . By inhibiting the PCAF bromodomain, the compound could disrupt the normal function of histones and other proteins, leading to changes in the transcription of certain genes.

Result of Action

Given its potential role as a pcaf bromodomain inhibitor, it could lead to changes in thetranscription of certain genes . This could potentially result in a

Propiedades

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSOCFARQKWEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/no-structure.png)

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)